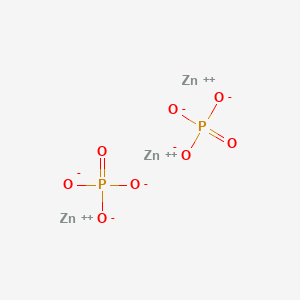

Zinc Phosphate

Cat. No. B036437

M. Wt: 163.4 g/mol

InChI Key: OXHXATNDTXVKAU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04039353

Procedure details

An aqueous acidic zinc phosphate coating solution was prepared in a five-gallon laboratory spray tank to contain 1.2 g/l zinc ions, 1.0 g/l nickel ions, 1.0 g/l fluoride added as silicofluoride, 5.0 g/l phosphate ions, 2.0 g/l nitrate ions, and 0.1 g/l nitrite ions. This solution, when heated to 150° F., and when titrated in the conventional manner, was found to have a total acid of between 13.0 and 14.6 points, and a free acid of between 1.0 and 1.3 points. In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of one ounce per gallon and was heated to 145°-150° F. A third spray tank was used to contain the melamine-formaldehyde resin/tannin post-treatment solutions detailed in Table XVIII. A number of 4 × 12 inch SAE 1010, cold rolled steel panels (CRS) and 4 × 12 inch minimum spangle commercial hot-dipped galvanized panels (GALV), temper rolled one percent, were sprayed in the sequence one minute cleaner, one-half minute fresh warm water spray rinse, 1 minute zinc phosphate solution, one-half minute cold water rinse, and one-half minute melamine-formaldehyde resin/tannin solution detailed in the table, after which they were dried in a circulating air oven for 5 minutes at 325° F. Control panels were prepared in the same manner except that they were oven dried following a one-half minute tap water rinse and a one-half minute deionzed water rinse, or alternatively treated in a commercial post-treatment solution containing about 0.04% chromic acid at a pH of about 4 at 80° F. for one-half minute following the cold water rinse and oven dried. Other control panels were prepared in the same manner except that they were treated in a solution containing 0.25 g/l of tannin T9 at a pH of 4.6 (adjusted with H3PO4) at 80° F. for one-half minute following the cold water rinse and oven dried. In this example, all panels were oven dried for 5 minutes at 325° F.

[Compound]

Name

silicofluoride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

melamine-formaldehyde resin tannin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

tannin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[Zn:1].[F-].F[Si-2](F)(F)(F)(F)F.[P:10]([O-:14])([O-:13])([O-:12])=[O:11].[N+]([O-])([O-])=O.N([O-])=O.[OH:22][P:23]([OH:26])([OH:25])=[O:24]>[Ni].O>[P:10]([O-:14])([O-:13])([O-:12])=[O:11].[Zn+2:1].[P:23]([O-:26])([O-:25])([O-:24])=[O:22].[Zn+2:1].[Zn+2:1] |f:9.10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-]

|

Step Six

Step Seven

[Compound]

|

Name

|

melamine-formaldehyde resin tannin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

tannin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of one ounce per gallon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 145°-150° F

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were sprayed in the sequence one minute

|

|

Duration

|

1 min

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse, 1 minute zinc phosphate solution, one-half minute cold water

|

|

Duration

|

1 min

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which they were dried in a circulating air oven for 5 minutes at 325° F

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Control panels were prepared in the same manner except that they

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

alternatively treated in a commercial post-treatment solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing about 0.04% chromic acid at a pH of about 4 at 80° F. for one-half minute

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

oven dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Other control panels were prepared in the same manner except that they

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were treated in a solution

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

oven dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for 5 minutes at 325° F.

|

|

Duration

|

5 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |